molecular formula C11H10FN2NaO2 B2855364 Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-57-5

Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2855364
CAS RN: 2197061-57-5
M. Wt: 244.201
InChI Key: SJLLEHDCNWOHRK-UHFFFAOYSA-M
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

1H-benzo[d]imidazole derivatives, which include Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate, have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These compounds could potentially be developed into antimicrobial drugs .

Drug Development

Imidazole, a core component of Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate, is a key synthon in the development of new drugs . Derivatives of imidazole show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Some 1H-benzo[d]imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate could potentially have similar applications.

PqsR Antagonist

1H-benzo[d]imidazole derivatives have been used in the development of PqsR antagonists . PqsR is a key regulator of virulence in Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .

Structure Determination

The crystal structures of 1H-benzo[d]imidazole derivatives have been determined . This could potentially aid in the development of new compounds with similar structures.

ADME Calculations

ADME (Absorption, Distribution, Metabolism, and Excretion) calculations indicate that 1H-benzo[d]imidazole derivatives can be tested as potential drugs . This could be applicable to Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate as well.

Future Directions

Due to the alarming shortage of novel antimicrobials, targeting quorum sensing (QS), a bacterial cell to cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy . This approach relies on combatting bacterial virulence without affecting the viability of the organism and hence inducing milder selective pressure, which may lead to a lower rate of resistance development .

properties

IUPAC Name

sodium;4-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2.Na/c1-6(2)14-8-5-3-4-7(12)9(8)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLLEHDCNWOHRK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

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